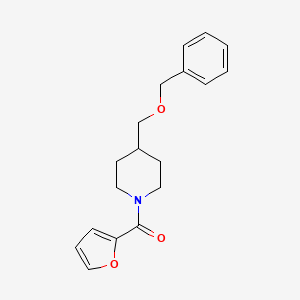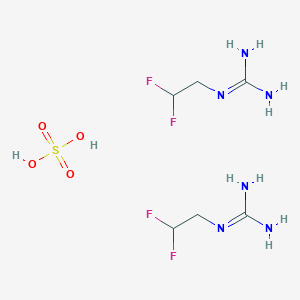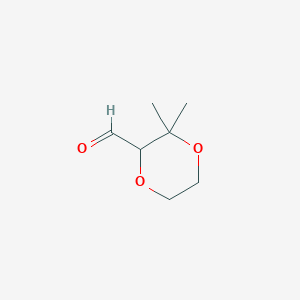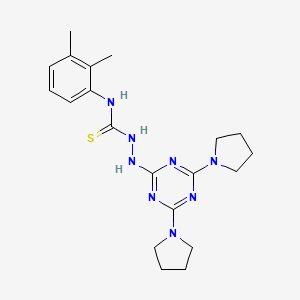![molecular formula C8H8ClN3O2 B2715142 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279124-20-6](/img/structure/B2715142.png)
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 213.62 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5 (8 (12)13)3-7 (6)11;/h1-4H,9H2, (H,12,13);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound has been utilized as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, research has demonstrated its application in the development of pyrazolo[3,4-b]pyridines, which are potent and selective inhibitors of A1 adenosine receptors, showing significant improvement in binding affinity and selectivity compared to previously reported compounds (Manetti et al., 2005).
Enaminones derived from related structures have been shown to serve as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. These compounds exhibit inhibition effects on human breast and liver carcinoma cell lines, comparable to those of standard drugs (Riyadh, 2011).
Material Science and Photophysical Properties
- The influence of substituents on the photophysical properties of pyrazolopyridine derivatives has been a subject of investigation. Research into pyrazolopyridines with specific side chains has explored their fluorescence properties, revealing insights into how molecular modifications impact their fluorescence quantum yield (Patil et al., 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Another area of research focuses on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This has involved studying the reactions of related precursors with various reagents to produce compounds with potential biological activities. Such synthetic strategies have paved the way for the development of new molecules with enhanced pharmacological profiles (Drev et al., 2014).
Antimicrobial and Anticancer Activities
- Research into pyrazolo[3,4-d]pyrimidine derivatives synthesized from related compounds has evaluated their antibacterial activity. These studies have shown promising results against various pathogenic strains, highlighting the potential of derivatives for therapeutic applications (Rostamizadeh et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13;/h1-4H,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCLFBBQOWXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2715059.png)







![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)


![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)

